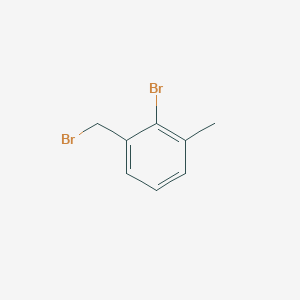

2-Bromo-1-(bromomethyl)-3-methylbenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMPZQBTXRQKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448935 | |

| Record name | 2-bromo-3-methylbenzylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66790-58-7 | |

| Record name | 2-bromo-3-methylbenzylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(bromomethyl)-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Synthesis and Derivatives Preparation

Established Synthetic Pathways

Established methods focus on two key transformations: the introduction of a bromine atom onto the aromatic nucleus of a toluene (B28343) derivative and the subsequent bromination of the methyl group at the benzylic position.

Regioselectivity is the paramount challenge in the synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene. Chemists must precisely control the position of both bromine atoms.

The conversion of the methyl group of a precursor like 2-bromo-3-methyltoluene into a bromomethyl group is typically accomplished via a free-radical chain reaction. manac-inc.co.jp This method is selective for the benzylic position, which is activated for radical abstraction. masterorganicchemistry.com The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). organic-chemistry.org This reaction, often referred to as the Wohl-Ziegler reaction, uses NBS as a source of bromine that can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). manac-inc.co.jpmasterorganicchemistry.com

The mechanism proceeds by providing a low and constant concentration of molecular bromine (Br₂). masterorganicchemistry.com A bromine radical, formed upon initiation, abstracts a hydrogen atom from the benzylic position of the precursor, 2-bromo-3-methyltoluene. manac-inc.co.jp This creates a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with hydrogen bromide (HBr), to yield the final product and another bromine radical, which continues the chain reaction. manac-inc.co.jpmasterorganicchemistry.com The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride or cyclohexane (B81311) being traditionally favored. google.com

| Method | Brominating Agent | Initiator/Catalyst | Typical Solvent | Key Features |

|---|---|---|---|---|

| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon Tetrachloride, Cyclohexane, Methyl Acetate | Provides a low concentration of Br₂; highly selective for benzylic position. masterorganicchemistry.comgoogle.com |

| Direct Bromination | Molecular Bromine (Br₂) | Heat or UV light | None or inert solvent | Can lead to multiple brominations and ring substitution if not carefully controlled. google.com |

| Catalytic Bromination | Molecular Bromine (Br₂) | Bentonite (B74815) | Dichloromethane (B109758) | Allows reaction at lower temperatures (0-30°C) with high selectivity. google.com |

The introduction of the first bromine atom onto the aromatic ring to form the key precursor, 2-bromo-3-methyltoluene, is an electrophilic aromatic substitution reaction. gmu.edumsu.edu The standard procedure involves reacting a suitable precursor, such as 3-methyltoluene, with molecular bromine (Br₂) in the presence of a Lewis acid catalyst. libretexts.org Iron(III) bromide (FeBr₃), often generated in situ from iron filings and bromine, is a common catalyst. gmu.edu The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring, forming a stabilized carbocation intermediate known as an arenium ion. gmu.edumsu.edu Aromaticity is restored by the loss of a proton to yield the brominated product. gmu.edu

A significant challenge with this approach is controlling regioselectivity. The methyl group in 3-methyltoluene is an ortho-, para-director, meaning bromination can occur at positions 2, 4, and 6. msu.eduvaia.com This results in a mixture of isomers that must be separated. To overcome this, synthetic routes employing the Sandmeyer reaction offer superior regiocontrol. orgsyn.orgnih.gov This strategy begins with a precursor like 3-methyl-2-aminotoluene, where the amino group's position dictates the final location of the bromine. The amine is converted into a diazonium salt, which is subsequently displaced by a bromide, typically using copper(I) bromide (CuBr). orgsyn.orgnih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, and cascade reactions, involving sequential intramolecular transformations, are highly efficient synthetic strategies. caltech.edunih.gov They offer advantages in terms of atom economy, reduced waste, and step-count. nih.gov While MCRs like the Ugi and Passerini reactions are powerful tools for building complex molecules, their specific application for the direct synthesis of a relatively simple structure like this compound is not widely documented. caltech.edu

A hypothetical cascade or, more accurately, a one-pot sequential process could be envisioned. This would involve the initial catalytic bromination of the aromatic ring of 3-methyltoluene, followed by a change in reaction conditions (e.g., addition of a radical initiator and NBS) to induce side-chain bromination without isolating the 2-bromo-3-methyltoluene intermediate. Such a process would streamline the synthesis but would require careful optimization to prevent cross-reactivity and manage the separation of potential byproducts.

The use of catalysts is integral to both aromatic and side-chain bromination. In electrophilic aromatic bromination, Lewis acids like FeBr₃ are essential catalysts. libretexts.org For side-chain bromination, alternatives to radical initiators have been developed. A notable example is the use of bentonite clay as a catalyst for the reaction of methylated aromatic compounds with molecular bromine in dichloromethane. google.com This method can proceed at mild temperatures (0–30 °C) and reportedly provides the monobrominated product with high selectivity and in high yield. google.com Such catalytic systems represent an advance over traditional methods that often require higher temperatures or photochemical apparatus.

Regioselective Bromination Techniques

Precursor Design and Selection

The most direct precursor for the final benzylic bromination step is 2-Bromo-3-methyltoluene . The primary synthetic challenge, therefore, becomes the efficient and regioselective preparation of this intermediate.

| Starting Material | Synthetic Strategy | Advantages | Disadvantages |

|---|---|---|---|

| 3-Methyltoluene | Electrophilic Aromatic Bromination (Br₂/FeBr₃) | Commercially available and inexpensive starting material; direct, one-step reaction. libretexts.org | Poor regioselectivity, leading to a mixture of isomers (2-bromo, 4-bromo, 6-bromo) requiring separation. msu.edu |

| 3-Methyl-2-aminotoluene | Sandmeyer Reaction (Diazotization followed by CuBr) | Excellent regiocontrol, yielding specifically the 2-bromo isomer. orgsyn.orgnih.gov | Precursor is less common and more expensive; multi-step process. |

| 2-Amino-3-methylbenzoic acid | Sandmeyer Reaction followed by Decarboxylation | Good regiocontrol due to the directing amino group; precursor is synthetically accessible. orgsyn.org | Requires additional steps for diazotization, bromination, and subsequent removal of the carboxylic acid group. |

Ultimately, the choice of precursor involves a balance between the cost and availability of the starting materials and the need for regiochemical purity in the final product. For large-scale synthesis where separation is feasible, the direct bromination of 3-methyltoluene may be economical. For laboratory-scale synthesis requiring high purity and unambiguous structure, a multi-step route originating from a pre-functionalized precursor like 3-methyl-2-aminotoluene is superior.

Optimization of Reaction Conditions and Selectivity Control

The selective synthesis of this compound hinges on the precise control of reaction parameters to maximize the yield of the monobrominated product while minimizing undesirable side products, such as the dibrominated species (2-bromo-1-(dibromomethyl)-3-methylbenzene) or products from bromination on the aromatic ring. The most common method employed is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.org

Key parameters for optimization include the choice of brominating agent, solvent, radical initiator, temperature, and reaction time.

Brominating Agent and Stoichiometry: N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂) for benzylic brominations. masterorganicchemistry.com NBS provides a low, constant concentration of bromine radicals, which is crucial for selectivity. Using Br₂ directly increases the likelihood of competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com To achieve high selectivity for monobromination, a slight molar excess of NBS (e.g., 1.05 to 1.2 equivalents) relative to the 2-bromo-3-methyltoluene substrate is typically employed. acs.org This ensures complete conversion of the starting material while limiting the opportunity for over-bromination.

Solvent Selection: The choice of solvent is critical. Nonpolar solvents are preferred to prevent ionic side reactions. Carbon tetrachloride (CCl₄) has been traditionally used and often gives excellent results. wikipedia.orgbohrium.com However, due to its toxicity and environmental concerns, alternative solvents are now favored. Studies have shown that solvents like acetonitrile (B52724) and dichloromethane can be effective, with the latter sometimes improving selectivity in related systems. acs.orggla.ac.uk The solvent can also influence the reaction rate and product distribution. bohrium.com

Initiation Method: The reaction requires a radical initiator to begin the chain reaction. This can be achieved either thermally or photochemically.

Thermal Initiation: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. The reaction is typically refluxed in a solvent like CCl₄. wikipedia.org

Photochemical Initiation: Using light (e.g., from a UV lamp or even a standard fluorescent lamp) can initiate the reaction, often allowing for lower reaction temperatures, which can enhance selectivity. acs.org

Temperature Control: Reaction temperature significantly affects selectivity. Higher temperatures can lead to an increase in side products. For photochemically initiated reactions, temperatures can be kept as low as room temperature. bohrium.com For thermally initiated reactions, the temperature is dictated by the boiling point of the solvent and the decomposition temperature of the initiator.

Research Findings: Research on the benzylic bromination of various substituted toluenes provides insight into the expected outcomes for 2-bromo-3-methyltoluene. A study using boron tribromide as the bromine source demonstrated that steric hindrance from ortho and meta substituents did not significantly impede the monobromination reaction. bohrium.com The following table illustrates typical yields for related substrates under optimized conditions, which serves as a model for the synthesis of the target compound.

| Substrate (Toluene Derivative) | Brominating System | Solvent | Temperature | Yield of Monobromo Product |

|---|---|---|---|---|

| Toluene | BBr3 (1.2 eq) | CCl4 | Room Temp | 91% |

| o-Chlorotoluene | NBS (1.1 eq), AIBN | CCl4 | Reflux | 85% |

| m-Chlorotoluene | NBS (1.1 eq), AIBN | CCl4 | Reflux | 88% |

| o-Nitrotoluene | NBS (1.1 eq), Benzoyl Peroxide | Benzene (B151609) | Reflux | 75% |

This interactive table summarizes research findings on the benzylic bromination of toluene derivatives, providing a model for the optimization of this compound synthesis.

A common challenge is the formation of the dibrominated byproduct. One innovative approach to control selectivity involves accepting the formation of a mixture and then selectively reducing the unwanted dibromide back to the desired monobromide using a reagent like diethyl phosphite. scientificupdate.com This shifts the challenge from a difficult selective synthesis to a more manageable purification step.

Large-Scale and Industrial Production Considerations

Scaling the synthesis of this compound from the laboratory to an industrial setting introduces a new set of challenges focused on safety, efficiency, cost, and environmental impact.

Reactor Design and Technology: For photochemical brominations, which offer advantages in selectivity, traditional batch reactors are inefficient on a large scale due to poor light penetration. rsc.org Modern industrial approaches favor continuous-flow reactors. acs.orgrsc.org These systems offer superior control over reaction parameters:

Enhanced Safety: Better temperature control mitigates the risk of runaway exothermic reactions. researchgate.net

Consistent Quality: Uniform irradiation ensures a more consistent product profile. rsc.org

Increased Throughput: Flow reactors can be operated for extended periods to produce multi-kilogram or ton quantities, achieving high productivity (e.g., kg per hour). acs.orgrsc.org

Reagent and Solvent Management: On an industrial scale, the choice of reagents and solvents is heavily influenced by cost, safety, and environmental regulations.

Solvent Choice: The use of hazardous solvents like carbon tetrachloride is avoided. acs.org Greener alternatives like acetonitrile are common, and the development of solvent-free processes is a key goal to improve the Process Mass Intensity (PMI), a metric that quantifies waste generation. rsc.orgresearchgate.net

Bromine Source: While NBS is effective, its cost and the potential for lot-to-lot variability can be problematic for industrial production. scientificupdate.com An alternative is the in-situ generation of bromine from less hazardous and cheaper sources, such as the oxidation of hydrobromic acid (HBr) with sodium bromate (B103136) (NaBrO₃), which can be integrated directly into a continuous flow setup. rsc.orgrsc.org This approach is safer and more sustainable.

Process Control and Purification: Maintaining a low concentration of bromine species throughout the reaction is key to preventing impurity formation. scientificupdate.com In an industrial context, this can be achieved by the continuous addition of the brominating agent to the reactor. scientificupdate.com

Purification on a large scale must be efficient. As mentioned, a strategy of brominating to a mixture of mono- and di-bromo products followed by a selective reduction of the di-bromo species can be more economically viable than a complex chromatographic separation. scientificupdate.com This simplifies the process and reduces the need for large volumes of purification solvents.

Safety Considerations:

Corrosion: The combination of NBS and acidic byproducts (HBr) can be highly corrosive to standard metal reactors. Reactor materials, such as glass-lined vessels or specialized alloys (e.g., Hastelloy), must be carefully selected. scientificupdate.com

Exothermic Reactions: Benzylic bromination can be exothermic. Vigilant temperature control, which is more readily achieved in flow reactors than in large batch vessels, is paramount to prevent runaway reactions and ensure process safety. researchgate.net

The following table outlines key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale Approach | Industrial Scale Consideration |

|---|---|---|

| Reactor Type | Round-bottom flask (Batch) | Continuous flow reactor (Photochemical or Thermal) |

| Bromine Source | N-Bromosuccinimide (NBS) | NBS or in-situ Br2 generation (e.g., NaBrO3/HBr) |

| Solvent | Carbon Tetrachloride (CCl4), Dichloromethane | Acetonitrile, or solvent-free to improve PMI |

| Process Control | One-pot addition | Continuous addition of reagents, precise temperature control |

| Purification | Chromatography | Crystallization; or bromination/selective reduction sequence |

| Safety | Standard fume hood procedures | Advanced thermal management, corrosion-resistant materials |

This interactive table compares laboratory and industrial approaches to the synthesis of this compound, highlighting key scale-up considerations.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of Bromine Centers

The presence of two bromine atoms in 2-bromo-1-(bromomethyl)-3-methylbenzene—one on the aromatic ring and one on the methyl group—gives rise to selective reactivity depending on the reaction conditions and the nature of the nucleophile.

Reactivity at the Bromomethyl Group (Benzylic Position)

The bromomethyl group is at a benzylic position, which significantly influences its reactivity. numberanalytics.com Benzylic halides are known to be highly susceptible to nucleophilic substitution reactions. ucalgary.ca This enhanced reactivity is attributed to the stabilization of the transition states and intermediates by the adjacent benzene (B151609) ring. chemistry.coachkhanacademy.org

These substitutions can proceed through either an S(_N)1 or S(_N)2 mechanism. ucalgary.cachemistry.coach For a primary benzylic halide like this compound, the S(_N)2 pathway is generally favored. ucalgary.cachemistry.coach This involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom at the same time the bromide leaving group departs. youtube.commasterorganicchemistry.com Strong nucleophiles and polar aprotic solvents typically promote the S(_N)2 reaction. youtube.comkhanacademy.org

However, under conditions that favor carbocation formation, such as with a weak nucleophile in a polar protic solvent, an S(_N)1 mechanism can occur. youtube.comkhanacademy.org The first and rate-determining step of the S(_N)1 reaction is the departure of the leaving group to form a benzylic carbocation. masterorganicchemistry.comsavemyexams.com This carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring, making its formation more favorable compared to a simple alkyl carbocation. khanacademy.orgkhanacademy.org The subsequent step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com

Reactivity of Aromatic Bromine Substituent

In contrast to the reactive benzylic bromide, the bromine atom attached directly to the benzene ring is significantly less reactive towards traditional nucleophilic substitution. libretexts.org Aromatic halides are generally inert to S(_N)1 and S(_N)2 reactions because the formation of a phenyl cation is highly unfavorable, and the backside attack required for an S(_N)2 mechanism is sterically hindered by the benzene ring. libretexts.org

However, nucleophilic aromatic substitution (S(_N)Ar) can occur under specific conditions. youtube.com This pathway is typically facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com In the case of this compound, the substituents present (bromo and methyl) are not strongly electron-withdrawing, making the addition-elimination mechanism less likely under standard conditions.

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This mechanism requires a very strong base, such as sodium amide (NaNH(_2)), to deprotonate a hydrogen atom ortho to the bromine, followed by the elimination of the bromide ion to form a triple bond within the benzene ring. youtube.comyoutube.commasterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. youtube.com Given the substitution pattern of this compound, multiple products could potentially be formed through this pathway. masterorganicchemistry.com

Stereochemical Aspects of Substitution Pathways

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemistry of the product is a key consideration. In the case of this compound, the benzylic carbon is prochiral. If a substitution reaction at this position were to create a new stereocenter, the mechanism of the reaction would dictate the stereochemical outcome.

For an S(_N)2 reaction , the nucleophile attacks the carbon from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the reaction center. youtube.commasterorganicchemistry.com

For an S(_N)1 reaction , the process involves the formation of a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this flat intermediate from either face with equal probability. This leads to a mixture of both retention and inversion of configuration, resulting in a racemic mixture if the starting material was enantiomerically pure. masterorganicchemistry.com

The free radical pathway, often seen in benzylic halogenation, can also lead to a loss of stereochemistry due to the formation of a radical intermediate. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions

The two different C-Br bonds in this compound allow for selective participation in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.gov It is a versatile method for the synthesis of biaryls. nih.govmdpi.com In the context of this compound, the more reactive C(sp²)–Br bond on the aromatic ring is expected to be the primary site of reaction under typical Suzuki-Miyaura conditions.

Research has shown that selective cross-coupling of the C(sp²)–Br bond in the presence of a C(sp³)–Cl bond can be achieved with high selectivity using a palladium acetate/PCy(_3)·HBF(_4) catalyst system. nih.gov This suggests that similar selectivity could be achieved for the C(sp²)–Br bond in this compound over the C(sp³)–Br bond, although the reactivity difference between a benzylic bromide and a benzylic chloride must be considered. The choice of phosphine (B1218219) ligand is crucial in determining the selectivity of these reactions. nih.gov For instance, less hindered phosphines may favor the activation of the C(sp³)–Br bond. nih.gov

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Dioxane/H₂O | Selective for C(sp²)–Br over C(sp³)–Cl. | nih.gov |

| Pd(dba)₂ | Tri(o-tolyl)phosphine | KF | - | Effective for sterically demanding arylboronic acids. | nih.gov |

| Pd(OAc)₂ | XPhos | t-BuONa | - | Used for mono-N-arylation of anilines. | researchgate.net |

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, the bromine substituents on this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Phenomena

Electrophilic Aromatic Substitution (EAS) on the benzene ring of this compound is influenced by the directing effects of the three existing substituents: the bromo group, the methyl group, and the bromomethyl group. The substitution can occur at the three available positions: C4, C5, and C6.

The directing influence of each group is summarized as follows:

Methyl Group (-CH₃) at C3: This is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.orgvanderbilt.edu It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself. savemyexams.com

Bromo Group (-Br) at C2: This is a deactivating group due to its electron-withdrawing inductive effect, but it acts as an ortho, para-director because of electron donation to the ring through resonance. pressbooks.pub It directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

Bromomethyl Group (-CH₂Br) at C1: This group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom. It primarily directs incoming electrophiles to the meta (C3, C5) positions relative to itself.

When multiple substituents are present, the directing effect of the most powerful activating group generally dominates. youtube.com In this case, the methyl group is the strongest activator. The bromo group is a deactivating ortho, para-director, while the bromomethyl group is weakly deactivating. The positions are activated or deactivated based on the combined influence of these groups.

The predicted regioselectivity for an incoming electrophile (E⁺) is determined by assessing the stability of the arenium ion intermediate for attack at each available position. msu.edu Attack at C4 is directed ortho to the activating methyl group. Attack at C6 is directed para to the activating methyl group but is sterically hindered by the adjacent bromomethyl group. Attack at C5 is para to the deactivating bromo group and meta to the other two groups. Therefore, substitution is most likely to occur at the C4 and C6 positions, with the C4 product expected to be major due to reduced steric hindrance compared to C6. libretexts.org

| Position of Attack | Influence of -CH₃ (at C3) | Influence of -Br (at C2) | Influence of -CH₂Br (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C4 | Ortho (Activating) | Meta (Neutral) | Para (Deactivating) | Favored Product |

| C5 | Meta (Neutral) | Para (Deactivating, but o,p-directing) | Meta (Deactivating) | Minor Product |

| C6 | Para (Activating) | Ortho (Deactivating, but o,p-directing) | Ortho (Deactivating) | Minor Product (Steric Hindrance) |

Elimination Reactions and Unsaturated Product Formation

The bromomethyl group of this compound is a primary benzylic halide, making it susceptible to elimination reactions to form an unsaturated product. ucalgary.ca These reactions, typically E1 (unimolecular) or E2 (bimolecular), compete with nucleophilic substitution (Sₙ1/Sₙ2). libretexts.org

The E2 mechanism is a single, concerted step that is favored by strong, bulky bases and a higher concentration of the base. pharmaguideline.com The E1 mechanism involves a two-step process with the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents that can stabilize the carbocation. youtube.com

For this compound, a primary benzylic halide, the E2 pathway is generally favored over E1, as primary carbocations are relatively unstable, although resonance stabilization from the benzene ring does lower the energy barrier compared to a simple primary alkyl halide. libretexts.orgchemistrysteps.com The use of a strong, sterically hindered base like potassium tert-butoxide would strongly favor the E2 elimination product, minimizing the competing Sₙ2 substitution. libretexts.org The expected unsaturated product from the elimination of HBr would be 1-bromo-2-methyl-3-vinylbenzene .

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Alkyl Halide Structure | Possible due to benzylic stabilization, but less favored for 1° halides. | Favored for 1° halides. |

| Base Requirement | Weak base (e.g., H₂O, ROH). | Strong base required (e.g., KOtBu, NaOEt). |

| Kinetics | First order: rate = k[Substrate]. | Second order: rate = k[Substrate][Base]. pharmaguideline.com |

| Intermediate | Benzylic carbocation. | None (concerted transition state). |

| Predicted Major Product | 1-bromo-2-methyl-3-vinylbenzene. | 1-bromo-2-methyl-3-vinylbenzene. |

Radical Chemistry and Radical Initiated Processes

The benzylic positions of this compound—both the existing bromomethyl group and the methyl group—are susceptible to radical reactions. This enhanced reactivity is due to the resonance stabilization of the resulting benzylic radical. libretexts.org

The compound itself is typically synthesized via the radical bromination of 2-bromo-1,3-dimethylbenzene. A common method for such transformations is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, or upon initiation by UV light. chemistrysteps.commasterorganicchemistry.com AIBN decomposes upon heating to generate two 2-cyanoprop-2-yl radicals and nitrogen gas, which then initiate the radical chain reaction. numberanalytics.comlibretexts.org

Further radical-initiated processes could occur at the remaining methyl group. Treating this compound with NBS and a radical initiator would likely lead to the bromination of the C3-methyl group, yielding 1,2-bis(bromomethyl)-3-bromobenzene. The benzylic C-Br bond can also participate in radical reactions, for example, reduction to a methyl group using a radical reagent like tributyltin hydride (Bu₃SnH) in the presence of AIBN. numberanalytics.com

| Reaction Type | Reagents | Reactive Site | Expected Product |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN/heat | C3-Methyl group | 1,2-Bis(bromomethyl)-3-bromobenzene |

| Radical Reduction | Bu₃SnH, AIBN | C1-Bromomethyl group | 2-Bromo-1,3-dimethylbenzene |

| Radical Coupling | Radical initiator, heat | C1-Bromomethyl group | 1,2-Bis(2-bromo-3-methylphenyl)ethane |

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Kinetic Studies: Kinetic experiments are fundamental to distinguishing between reaction pathways, such as Sₙ1/E1 and Sₙ2/E2. rsc.org By systematically varying the concentrations of the substrate and the base/nucleophile and monitoring the reaction rate, a rate law can be determined. For instance, a second-order rate law would support an E2 mechanism, while a first-order rate law would be consistent with an E1 pathway. pharmaguideline.com Reaction rates are typically measured by monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectroscopy (for chromophoric species), gas chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Spectroscopic Studies: Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, thereby elucidating the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure determination of the final products. nih.gov For example, in an elimination reaction, the appearance of signals in the vinyl region of the ¹H NMR spectrum (typically 5-6.5 ppm) and the disappearance of the -CH₂Br signal would confirm the formation of 1-bromo-2-methyl-3-vinylbenzene. For EAS, the substitution pattern of the product can be determined by the chemical shifts, coupling constants, and integration of the aromatic proton signals. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the products through the molecular ion peak, confirming the elemental composition. ebi.ac.uk The fragmentation pattern can also offer structural clues that corroborate NMR data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups. The formation of a C=C double bond in an elimination product would be indicated by a characteristic absorption band around 1640 cm⁻¹.

UV-Visible Spectroscopy: This technique is useful for studying reactions that involve changes in conjugation. The formation of a conjugated system, such as in the vinylbenzene product of elimination, would result in a shift of the absorption maximum to a longer wavelength (a bathochromic shift), which can be used to monitor the reaction's progress. nih.gov In some cases, short-lived intermediates like arenium ions in EAS reactions can be observed at low temperatures using UV-Vis or NMR spectroscopy. researchgate.net

| Technique | Information Provided | Application Example |

|---|---|---|

| Kinetics (e.g., via GC, NMR) | Reaction order, rate law, activation energy. rsc.org | Distinguishing between E1 and E2 mechanisms. |

| NMR Spectroscopy | Precise product structure, regiochemistry, stereochemistry. nih.gov | Identifying the position of a new substituent in EAS. |

| Mass Spectrometry | Molecular weight and formula of products, fragmentation patterns. frontiersin.org | Confirming the mass of an elimination or substitution product. |

| IR Spectroscopy | Presence/absence of key functional groups. | Detecting C=C bond formation in elimination products. |

| UV-Vis Spectroscopy | Changes in electronic conjugation, detection of colored intermediates. nih.gov | Monitoring the formation of conjugated styrenic systems. |

Advanced Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Complex Molecule Synthesis

The utility of 2-Bromo-1-(bromomethyl)-3-methylbenzene as a synthetic intermediate is anchored in the differential reactivity of its two carbon-bromine bonds. The bromine atom of the bromomethyl group (-CH₂Br) is benzylic and is highly susceptible to nucleophilic substitution reactions. In contrast, the bromine atom attached directly to the benzene (B151609) ring is an aryl halide, which is considerably less reactive towards simple nucleophilic substitution but is an excellent participant in metal-catalyzed cross-coupling reactions.

This disparity allows for selective, stepwise functionalization. For instance, the benzylic bromide can be readily displaced by a variety of nucleophiles, such as amines, cyanides, or hydroxides, to introduce new functional groups without affecting the aryl bromide. Subsequently, the aryl bromide can be engaged in powerful C-C or C-N bond-forming reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

Research on analogous compounds, such as 1-bromo-3-(chloromethyl)benzene, has demonstrated the feasibility of highly selective palladium-catalyzed Suzuki-Miyaura coupling at the aryl-halide position. nih.govresearchgate.net In these reactions, the C(sp²)-Br bond couples efficiently with various arylboronic acids while leaving the benzylic halide (C(sp³)-Cl) intact. nih.govresearchgate.net This high degree of selectivity underscores the potential of this compound to serve as a cornerstone in the multi-step synthesis of intricate molecular architectures, where precise, sequential bond formation is paramount. Such intermediates are crucial in the production of fine chemicals, including those for agrochemical and pharmaceutical applications. google.comacs.org

Contributions to Medicinal Chemistry and Drug Discovery Programs

Halogenated organic compounds are foundational in modern medicinal chemistry, and the structural arrangement of this compound makes it a noteworthy precursor for creating diverse molecular scaffolds for drug discovery.

The reactive nature of the bromomethyl group makes this compound an excellent starting point for building more complex pharmaceutical scaffolds. This group can be converted into a wide array of other functionalities, such as aldehydes, carboxylic acids, ethers, and amines, which are common features in bioactive molecules. acs.org For example, derivatives of 3-bromomethylbenzoic acid, which feature a similar reactive bromomethyl group, are described in patents as valuable starting materials (educts) for the synthesis of certain herbicides. google.com

Furthermore, patent literature details the synthesis of complex therapeutic agents, such as glucopyranosyl-substituted benzyl-benzene derivatives used as SGLT2 inhibitors for treating diabetes, which rely on key bond-forming reactions involving bromo-benzyl intermediates. google.com The ability to use this compound to construct a core structure that can then be elaborated through further reactions at the aryl bromide position allows for the generation of diverse compound libraries for screening and optimization in drug discovery programs.

The presence of two distinct halogen atoms in this compound is a key asset for pharmacophore design. Halogen bonds can play a crucial role in a drug's binding affinity to its target protein, and the bromine atom on the aromatic ring can serve this purpose. Its position can be fine-tuned through the synthetic pathway to optimize interactions within a receptor's binding pocket.

The differential reactivity of the two bromine atoms allows for a dual-pronged synthetic strategy. One halogen can act as a reactive handle for building the main molecular skeleton, while the other remains as a key interacting element in the final pharmacophore. Studies on other halogenated compounds have shown that the incorporation of a bromo-substituent can induce high biological potency. google.com This strategic placement and selective reactivity offer medicinal chemists precise control over the final molecular structure, facilitating the rational design of new therapeutic agents.

Utility in Materials Science and Polymer Chemistry

The same reactivity that makes this compound valuable in organic synthesis also positions it as a useful building block in materials science for the creation of novel functional materials and polymers with specific, engineered properties.

This compound can serve as a precursor for various functional materials, including dyes and organometallic complexes. The reactive bromomethyl group can be used to anchor the molecule to surfaces or to other molecules to create larger, functional assemblies. The aryl bromide provides a site for introducing electronically active groups via cross-coupling reactions, which is a common strategy for synthesizing materials with interesting photophysical properties. For instance, related compounds like gem-dibromomethyl aromatics are known precursors for aromatic dialdehydes, which are themselves useful in creating more complex materials. researchgate.net Similarly, anthrapyridone solvent dyes have been synthesized using 4-bromo-N-methyl-1,9-anthrapyridone as a starting material, highlighting the utility of bromo-aromatics in dye synthesis. scispace.com

In polymer chemistry, this compound offers potential utility in two primary ways. First, the benzylic bromide can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). google.com ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, and alkyl halides are common initiators for this process. google.com

Second, as a difunctional monomer, it can participate in polycondensation reactions. The two reactive bromine sites could potentially be used to form polymer chains. For example, related bromomethyl-substituted aromatic compounds are used in the synthesis of polymeric materials like poly(p-phenylenevinylene) (PPV), known for its electroluminescent properties. researchgate.net By carefully choosing the co-monomers and reaction conditions, the properties of the resulting polymer, such as conductivity, thermal stability, and solubility, can be tailored for specific applications in electronics or advanced materials.

Development of Agrochemical Derivatives

Halogenated aromatic compounds are fundamental building blocks in the synthesis of fine chemicals, including a wide array of agrochemicals. academie-sciences.fr Substituted benzyl (B1604629) bromides, such as this compound, serve as key intermediates for constructing complex molecular architectures required for fungicidal, herbicidal, and insecticidal activity.

The utility of this structural motif is highlighted in patented synthetic routes where related compounds, like 2,6-bis(bromomethyl)bromobenzene, are prepared as versatile precursors. rsc.org The synthetic strategy often involves the selective reaction of the more labile bromomethyl group (a benzylic halide) via nucleophilic substitution, followed by subsequent modification of the less reactive aryl bromide position, for instance, through cross-coupling reactions. This stepwise approach allows for the controlled introduction of different functional groups.

For example, the bromomethyl moiety can be converted into ether, ester, or cyano groups, which are common toxophores or linking units in agrochemical agents. The remaining aryl bromide can then be subjected to reactions like Suzuki or Sonogashira coupling to build more complex, substituted aromatic systems. The specific 1,2,3-substitution pattern of this compound provides a unique scaffold for accessing specific isomers of biologically active molecules that may not be readily available through other routes. This makes it a valuable component in the synthetic chemist's toolbox for the discovery and development of novel crop protection agents.

Precursor Chemistry for Aromatic Dialdehydes, Quinodimethanes, and Carboxylic Acids

The reactive sites on this compound enable its efficient conversion into several important classes of organic compounds.

Aromatic Dialdehydes Aromatic dialdehydes are crucial precursors for macrocycles, polymers, and various fine chemicals. The conversion of a methyl or bromomethyl group on an aromatic ring to an aldehyde is a well-established transformation. For a compound like this compound, a plausible route to a dialdehyde (B1249045) involves a two-step process. First, the remaining methyl group would undergo benzylic bromination, likely using N-bromosuccinimide (NBS), to yield 2-Bromo-1,3-bis(bromomethyl)benzene. This intermediate can then be converted to the corresponding dialdehyde. A classic method for this conversion is hydrolysis, often facilitated by reagents like silver nitrate (B79036) or via the Sommelet reaction. More modern and efficient methods for converting similar bis(dibromomethyl)arenes into dialdehydes have been reported with yields as high as 90-96%. academie-sciences.fr

Quinodimethanes ortho-Quinodimethanes (o-QDMs) are highly reactive dienes that serve as powerful intermediates in the synthesis of polycyclic and heterocyclic systems through Diels-Alder reactions. rsc.orgchemrxiv.org Because of their reactivity, they are typically generated in situ. One of the classical methods for generating o-QDMs is through the dehalogenation of α,α'-dihalo-o-xylenes. mdpi.com

The related compound, 2-Bromo-1,3-bis(bromomethyl)benzene, is an ideal precursor for generating a bromo-substituted o-quinodimethane. Treatment with a reducing agent, such as zinc dust or sodium iodide, or via cathodic reduction, would induce a 1,6-elimination of the two bromine atoms to form the transient o-quinodimethane. mdpi.comcapes.gov.br This reactive intermediate can be immediately trapped in situ with a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide, or an alkyne) to construct complex, benzo-fused ring systems in a single step. academie-sciences.fracs.org The presence of the bromine atom on the diene introduces further synthetic handles for downstream functionalization of the resulting cycloadduct.

Carboxylic Acids The direct oxidation of benzylic halides to carboxylic acids represents an important and challenging transformation in organic synthesis. Recent advancements have demonstrated highly efficient methods for this conversion, avoiding the use of harsh or stoichiometric oxidants. academie-sciences.fr A study published in the Journal of the American Chemical Society details a catalytic system using an acridine-based PNP-Ruthenium pincer complex that effectively oxidizes a wide range of benzylic halides to their corresponding carboxylic acids using water as the sole oxidant, liberating hydrogen gas as the only byproduct. academie-sciences.fr

This method is directly applicable to this compound, where the bromomethyl group can be selectively oxidized to a carboxylic acid group in high yield without affecting the aryl bromide. The reaction demonstrates broad functional group tolerance and high selectivity. academie-sciences.fr Another reported method involves the photo-oxidation of toluene (B28343) derivatives using bromine in water under catalyst-free conditions to yield benzoic acid derivatives. acs.org

Table 1: Catalytic Oxidation of Benzylic Halides to Carboxylic Acids This table presents representative yields for the conversion of various substituted benzylic halides to carboxylic acids using a Ruthenium-pincer catalyst and water, demonstrating the method's applicability to substrates like this compound. academie-sciences.fr

| Starting Material (Benzylic Halide) | Product (Carboxylic Acid) | Yield (%) |

| (Chloromethyl)benzene | Benzoic acid | 85 |

| (Bromomethyl)benzene | Benzoic acid | 88 |

| 1-(Chloromethyl)-4-methoxybenzene | 4-Methoxybenzoic acid | 92 |

| 1-(Chloromethyl)-4-nitrobenzene | 4-Nitrobenzoic acid | 73 |

| 1-(Chloromethyl)-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzoic acid | 81 |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise substitution pattern on the benzene (B151609) ring can be determined.

The ¹H NMR spectrum of 2-Bromo-1-(bromomethyl)-3-methylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the methyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Aromatic Protons (Ar-H): The three protons on the benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their splitting pattern would likely be complex due to coupling with each other. The proton at position 5 would likely be a triplet, coupling to the protons at positions 4 and 6. The protons at 4 and 6 would appear as doublets of doublets.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet in the region of δ 4.5-4.8 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom and the benzene ring. For comparison, the benzylic protons in o-bis(bromomethyl)benzene appear as a singlet at δ 4.68 ppm. rsc.org

Methyl Protons (-CH₃): The three protons of the methyl group would give rise to a singlet, expected to be the most upfield signal in the spectrum, likely around δ 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, eight distinct signals are expected.

Aromatic Carbons (C-Ar): Six signals would correspond to the benzene ring carbons. The carbons directly attached to the bromine (C-2), the bromomethyl group (C-1), and the methyl group (C-3) would have characteristic chemical shifts influenced by these substituents. The remaining three aromatic carbons (C-4, C-5, C-6) would also show distinct signals. For reference, in the related compound o-bis(bromomethyl)benzene, the quaternary carbons (C-1,2) appear at δ 136.7 ppm, while the aromatic CH carbons are found at δ 129.6 and 131.2 ppm. rsc.org

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm. In similar structures like o-bis(bromomethyl)benzene, this signal is observed at δ 30.1 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upfield region of the spectrum, typically around δ 20-23 ppm.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's structure through analysis of its fragmentation patterns. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The nominal molecular weight of C₈H₈Br₂ is 264 g/mol , with a monoisotopic mass of approximately 261.90 Da. uni.lu

In GC-MS analysis, the compound is vaporized and separated from other components before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum for this compound would show a molecular ion peak cluster (M⁺) around m/z 262, 264, and 266, with a characteristic intensity ratio of approximately 1:2:1 due to the two bromine atoms.

Common fragmentation pathways would include:

Loss of a bromine atom: [M-Br]⁺, leading to a fragment ion around m/z 183/185. This methylbenzyl cation is often a stable and prominent peak.

Loss of the bromomethyl radical: [M-CH₂Br]⁺, resulting in a bromotoluene ion around m/z 169/171.

Formation of the tropylium (B1234903) ion: Further rearrangements could lead to a peak at m/z 91, corresponding to the [C₇H₇]⁺ ion, a common feature in the mass spectra of benzyl-substituted compounds.

Analysis of isomers like 1-(bromomethyl)-2-methylbenzene shows a base peak corresponding to the loss of bromine, highlighting the lability of the C-Br bond in the bromomethyl group. nist.gov

LC-MS is particularly useful for analyzing compounds that may be thermally unstable or non-volatile, and it often employs soft ionization techniques like electrospray ionization (ESI). rsc.org For a neutral molecule like this compound, ESI analysis often involves the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). uni.lu These techniques are generally less prone to extensive fragmentation than EI, often showing a prominent molecular ion or adduct peak. rsc.org This allows for a clear determination of the molecular weight.

Predicted LC-MS adducts for this compound are shown in the table below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 262.90658 |

| [M+Na]⁺ | 284.88852 |

| [M+NH₄]⁺ | 279.93312 |

| [M+K]⁺ | 300.86246 |

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₈H₈Br₂. uni.lu

The instrument would be calibrated to distinguish the exact mass of the molecular ion from other ions with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass of the C₈H₈⁷⁹Br₂ molecular ion is 261.9098 Da. An experimental HRMS measurement matching this value would provide definitive proof of the compound's elemental formula. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its aromatic and aliphatic components, as well as the carbon-bromine bonds.

The analysis of related aromatic compounds provides a framework for interpreting the spectrum of this compound. pressbooks.publibretexts.org Aromatic rings typically exhibit a C-H stretching absorption at approximately 3030 cm⁻¹ and a series of characteristic peaks for C-C in-ring stretching in the 1450 to 1600 cm⁻¹ region. pressbooks.pub The presence of the bromomethyl group (-CH₂Br) introduces aliphatic C-H stretching vibrations, which are expected in the 3000–2850 cm⁻¹ range. libretexts.org

The carbon-bromine bonds are also identifiable in the IR spectrum. The C-Br stretch for alkyl halides like the bromomethyl group typically appears in the 690-515 cm⁻¹ range. libretexts.org The C-Br stretch associated with the aromatic ring is also expected in the fingerprint region. The substitution pattern on the benzene ring influences the position of strong C-H out-of-plane bending absorptions, which occur between 690 and 900 cm⁻¹. pressbooks.pub

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |

| Aromatic C-H | Stretch | 3100-3000 | libretexts.org |

| Aliphatic C-H (in -CH₂) | Stretch | 3000-2850 | libretexts.org |

| Aromatic C-C | In-ring Stretch | 1600-1450 | pressbooks.pub |

| Aliphatic C-H | Bend (Scissoring) | 1470-1450 | libretexts.org |

| C-H | Out-of-plane Bend | 900-675 | libretexts.org |

| C-Br (Alkyl) | Stretch | 690-515 | libretexts.org |

This table is generated based on typical ranges for the specified functional groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and purification of halogenated aromatic compounds. chromforum.org For compounds like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. chromforum.org

A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. chromforum.orgsielc.com The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the different electronic environments created by halogen attachments to an aromatic ring, pi-pi interactions can be exploited for separation by using specialized columns like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. chromforum.org

Table 2: Typical HPLC Parameters for Analysis of Related Halogenated Aromatics

| Parameter | Typical Setting | Purpose | Source(s) |

| Column | Reverse-Phase C18 | Separation based on hydrophobicity | chromforum.org |

| Mobile Phase | Acetonitrile / Water (Gradient) | Elution of compounds | sielc.com |

| Detector | UV-Vis | Detection of aromatic compounds | |

| Flow Rate | ~1.0 mL/min | Controls retention time and resolution |

This table outlines a general starting point for method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com

UPLC is particularly effective for analyzing complex mixtures and for the purity assessment of pharmaceutical compounds and their impurities. nih.gov The high efficiency of UPLC allows for the separation of structurally similar compounds, such as isomers, which is critical in the synthesis of substituted aromatics. nih.gov For this compound, a UPLC method would likely use a sub-2 µm C18 column with a rapid water/acetonitrile gradient, potentially reducing analysis time to just a few minutes while improving peak shape and detection limits. mdpi.com The increased sensitivity is crucial for detecting trace-level impurities. nih.gov

Table 3: Comparison of HPLC and UPLC for Aromatic Compound Analysis

| Feature | HPLC | UPLC | Source(s) |

| Particle Size | 3-5 µm | < 2 µm | |

| Analysis Time | > 30 minutes (typical) | < 10 minutes (typical) | |

| Sensitivity | Good | Excellent | nih.gov |

| Solvent Consumption | Higher | Lower | |

| System Pressure | Lower | Higher |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile halogenated organic compounds. nih.govrestek.comnih.gov Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis without the need for derivatization. researchgate.net

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium). Separation is based on the compound's boiling point and its interaction with the column's stationary phase. For halogenated compounds, a non-polar or medium-polarity column is often used. nih.gov Commercial suppliers of related compounds, such as 2-Bromo-1,3-bis(bromomethyl)benzene, often use GC to specify purity, indicating its suitability for quality control. avantorsciences.com GC-MS provides definitive identification by furnishing a mass spectrum of the eluted compound, which serves as a molecular fingerprint. nih.gov

Table 4: General GC/GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Typical Setting | Purpose | Source(s) |

| Column | Capillary column (e.g., DB-5, DB-624) | Separation of analytes | nih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase | nih.gov |

| Injection Mode | Split/Splitless | Introduction of sample | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | Detection and identification | nih.gov |

| Oven Program | Temperature ramp (e.g., 10°C/min) | Elution based on volatility | nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation (applied to related compounds/derivatives)

Research on a series of bromo- and/or bromomethyl-substituted benzenes, including isomers like 3,5-di(bromomethyl)bromobenzene and 2,5-di(bromomethyl)bromobenzene, has detailed the importance of weak intermolecular interactions in defining the crystal structure. goettingen-research-online.de These interactions include C-H···Br hydrogen bonds and Br···Br contacts. goettingen-research-online.de The successful crystallization of metastable charge-transfer complexes between toluene (B28343) and bromine has also been achieved and analyzed via X-ray crystallography, revealing specific orientations of bromine relative to the aromatic ring. rsc.orgmarquette.edu

The analysis of derivatives is a common practice in crystallography. nih.govsemanticscholar.orgscirp.org For example, the structure of (R) 2,3-di-O-benzyl-1-O-triphenylmethyl glycerol (B35011) was confirmed by X-ray crystallography, demonstrating how this technique is applied to complex derivatives formed from brominated precursors. scirp.orgscirp.org These studies collectively suggest that the crystal packing of this compound would be influenced by a network of halogen bonds and other weak interactions, dictating the precise arrangement of molecules in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

No specific DFT studies on 2-Bromo-1-(bromomethyl)-3-methylbenzene are present in the available literature. Therefore, data for the following subsections are not available.

There is no published research detailing the optimized molecular geometry or the electronic structure analysis of this compound using DFT methods.

Information regarding the calculated vibrational frequencies and predicted infrared or Raman spectra for this compound is not available in the scientific literature.

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound.

Specific reactivity descriptors for this compound, such as those derived from Fukui functions or Molecular Electrostatic Potential (MEP) maps, have not been reported in computational chemistry studies.

There is no information available from DFT studies concerning charge transfer phenomena or the nature of intermolecular interactions involving this compound.

Molecular Dynamics Simulations

A search of the scientific literature did not yield any studies that have employed molecular dynamics simulations to investigate the behavior of this compound. Such simulations would provide insights into its conformational dynamics, interactions with other molecules, and behavior in different environments, but this research has not been published.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models are instrumental in fields such as drug discovery and materials science for screening and designing new molecules with desired characteristics.

Despite the utility of these methods, a comprehensive search of scientific databases has found no published QSAR or QSPR studies specifically investigating this compound. Consequently, there are no established models or data tables that correlate the structural features of this compound with any specific biological activity or physical property. The development of such models would require extensive experimental data and computational analysis, which has not been reported for this particular molecule.

Reaction Pathway Energetics and Transition State Characterization

The study of reaction pathway energetics involves the computational analysis of the energy changes that occur during a chemical reaction. This includes the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. Such studies provide deep insights into reaction mechanisms and kinetics.

Studies of Isomeric and Substituted Benzene Derivatives

Comparative Reactivity and Synthesis of Isomers

The synthesis of brominated methylbenzene isomers typically involves a two-step process: electrophilic aromatic bromination of a dimethylbenzene precursor, followed by benzylic bromination of one of the methyl groups. The reactivity of these isomers is then influenced by the substitution pattern on the aromatic ring.

Synthesis: The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbenzene logically begins with the precursor 1-bromo-2,3-dimethylbenzene. manasalifesciences.comcymitquimica.com This precursor itself can be synthesized from commercially available 2,3-dimethylaniline (B142581) via a Sandmeyer reaction. A more direct route involves the electrophilic bromination of 1,2-dimethylbenzene (o-xylene).

Once the 1-bromo-2,3-dimethylbenzene precursor is obtained, the benzylic bromination of one of the methyl groups is achieved via a free-radical chain reaction. sci-hub.seacs.org This is commonly carried out using N-Bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, and initiated by heat or light. sci-hub.seacs.org The reaction selectively brominates the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org The methyl group at the 2-position is the target for this bromination.

Reactivity: The reactivity of the resulting 1-Bromo-2-(bromomethyl)-3-methylbenzene is centered on the bromomethyl group, which is a reactive benzylic halide. libretexts.org It is susceptible to nucleophilic substitution (both SN1 and SN2 pathways) and elimination reactions. chemistry.coach The SN1 pathway is enhanced by the stability of the benzylic carbocation, which is delocalized into the aromatic ring. stackexchange.compearson.com However, the reactivity at the benzylic carbon is sterically hindered by the adjacent bromo and methyl groups at the 1- and 3-positions, which can slow the rate of substitution reactions compared to less hindered isomers.

Synthesis: The preparation of 1-Bromo-3-(bromomethyl)-2-methylbenzene starts with the synthesis of its precursor, 2-bromo-1,3-dimethylbenzene (also known as 2-bromo-m-xylene). prepchem.com This intermediate can be efficiently synthesized from 2,6-dimethylaniline (B139824) (2,6-xilidine) using a Sandmeyer reaction, where the amine is converted to a diazonium salt and subsequently displaced by a bromide, often from a copper(I) bromide catalyst. chemicalbook.com An alternative route is the direct bromination of m-xylene. doubtnut.com

Following the synthesis of 2-bromo-1,3-dimethylbenzene, the final product is obtained through benzylic bromination of the methyl group at the 3-position. As with its isomer, this is typically accomplished using N-Bromosuccinimide (NBS) and a radical initiator. sci-hub.seorganic-chemistry.org

Reactivity: The benzylic bromide in 1-Bromo-3-(bromomethyl)-2-methylbenzene is highly reactive. masterorganicchemistry.com Compared to its 1-Bromo-2-(bromomethyl) isomer, the benzylic carbon in this compound experiences less steric hindrance from the substituents on the ring, which are located at positions 1 and 2. This reduced steric crowding can lead to faster rates in nucleophilic substitution reactions at the benzylic position. stackexchange.com The electronic effects of the ortho-methyl and meta-bromo groups also influence the stability of reaction intermediates, further modulating its reactivity profile.

| Isomer | Precursor | Synthesis of Precursor | Benzylic Bromination Reagent |

| 1-Bromo-2-(bromomethyl)-3-methylbenzene | 1-Bromo-2,3-dimethylbenzene manasalifesciences.comcymitquimica.com | Bromination of o-xylene | N-Bromosuccinimide (NBS) / Initiator sci-hub.se |

| 1-Bromo-3-(bromomethyl)-2-methylbenzene | 2-Bromo-1,3-dimethylbenzene prepchem.com | Sandmeyer reaction of 2,6-dimethylaniline chemicalbook.com | N-Bromosuccinimide (NBS) / Initiator sci-hub.se |

Systematic Investigation of Halogen and Alkyl Substituent Effects

The reactivity of benzene (B151609) derivatives is profoundly influenced by the nature and position of halogen and alkyl substituents on the aromatic ring. These effects can be broadly categorized into inductive effects, resonance (or mesomeric) effects, and steric effects.

Alkyl Substituents: Alkyl groups, such as methyl (-CH₃), are electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. This activating nature directs incoming electrophiles to the ortho and para positions.

Steric Effects: The size of alkyl and halogen groups can significantly impact reaction rates and regioselectivity. Large substituents ortho to a reactive site can sterically hinder the approach of reagents, slowing down the reaction at that position. For instance, increasing the size of an alkyl group on a benzene ring makes attack at the adjacent ortho position more difficult. libretexts.org In the case of the isomers discussed, the relative positions of the bromo and methyl groups create distinct steric environments around the reactive benzylic carbon, influencing their comparative reactivity.

| Substituent Type | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Halogen (e.g., -Br) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para-directing |

| Alkyl (e.g., -CH₃) | Electron-donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para-directing |

Exploration of Electron-Donating and Electron-Withdrawing Group Impacts (e.g., methoxy (B1213986), nitro, fluoro)

The introduction of other functional groups with strong electronic properties further modifies the reactivity of benzylic bromides.

Electron-Donating Groups (EDGs): A group like methoxy (-OCH₃) is a strong electron-donating group due to its powerful +R effect (lone pair donation), which overrides its -I effect. Attaching a methoxy group to the ring increases its electron density, making it highly activated towards electrophilic substitution. In the context of a benzylic bromide, an EDG on the ring can stabilize a developing positive charge at the benzylic position during an SN1 reaction, thereby increasing the rate of nucleophilic substitution.

Electron-Withdrawing Groups (EWGs): A nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance (-R) and inductive (-I) effects. It strongly deactivates the ring towards electrophilic attack. For a benzylic bromide, a nitro group on the ring would destabilize a benzylic carbocation intermediate, significantly slowing down or inhibiting SN1 reactions. However, it enhances the reactivity of aryl halides towards nucleophilic aromatic substitution (SNAr) when positioned ortho or para to the leaving group. chemistry.coach The synthesis of the related compound 1-Bromo-2-(bromomethyl)-3-nitrobenzene from 2-Bromo-6-nitrotoluene is a documented example. sci-hub.se

Fluoro Substituent: The fluoro group (-F) is a unique case. It is the most electronegative halogen, exerting a strong -I effect. However, its +R effect is also notable. In benzylic systems like 2-(Bromomethyl)-1-fluoro-3-methylbenzene, the fluorine atom's strong inductive withdrawal can influence the reactivity of the benzylic C-Br bond. rsc.org

Synthesis and Reactivity of Bis(bromomethyl)arenes and Related Benzylic Bromides

Bis(bromomethyl)arenes are valuable synthetic intermediates, often used in the preparation of larger molecular structures and polymers.

Synthesis: The most common method for synthesizing bis(bromomethyl)arenes is the free-radical bromination of the corresponding dimethyl-substituted arenes (xylenes). google.com For example, 1,4-bis(bromomethyl)benzene (B118104) is readily prepared from p-xylene. biosynth.com The reaction typically employs two equivalents of N-Bromosuccinimide (NBS) in the presence of a radical initiator. google.com Another approach involves the reaction of a dimethyl aromatic hydrocarbon with NBS in an organic solvent under light irradiation, which can produce the target compound in high purity and yield. google.com Studies have also explored the bromomethylation of 1,2-dialkylbenzenes using paraformaldehyde and hydrogen bromide.

Reactivity: The two benzylic bromide groups in bis(bromomethyl)arenes allow for sequential or double substitution reactions. These compounds can react with a variety of nucleophiles to form di-substituted products. For example, they are used as precursors to aromatic dialdehydes and can be reacted with monolithium salts of carboranes to create complex aryl ether derivatives. researchgate.net Their ability to link two different molecules makes them crucial building blocks in materials chemistry and supramolecular chemistry.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally benign processes. nih.govjapsr.inorganic-chemistry.org For 2-Bromo-1-(bromomethyl)-3-methylbenzene, a key area of future research will be the development of greener synthetic methodologies that move away from traditional brominating agents like molecular bromine, which is highly toxic and corrosive. scirp.org

Future research should focus on:

Atom-Economical Bromination: Investigating the use of alternative brominating agents such as N-bromosuccinimide (NBS) in conjunction with photocatalysis or other mild activation methods. scirp.org These methods often offer higher selectivity and produce less hazardous byproducts.

Benign Solvents: Exploring the use of water or other environmentally friendly solvents in biphasic systems to replace chlorinated solvents commonly used in bromination reactions. researchgate.net Photochemical bromination in aqueous biphasic systems has shown promise for similar compounds, offering simplified purification and reduced environmental impact. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Research into visible-light photocatalysis using combinations like HBr-H₂O₂ in continuous-flow microreactors presents a promising catalyst- and solvent-free approach for the bromination of toluene (B28343) derivatives. Applying this to the synthesis of this compound could significantly improve its environmental footprint.

A comparative table of potential green synthesis parameters is presented below:

| Parameter | Traditional Method | Green Alternative |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), HBr/H₂O₂ |

| Solvent | Chlorinated Solvents (e.g., CCl₄) | Water, Acetonitrile (B52724), Solvent-free |

| Activation | High Temperature, UV Light | Visible Light Photocatalysis |

| Byproducts | Corrosive and hazardous materials | Less harmful byproducts |

Expanding Catalytic Applications

The two distinct bromine-containing functional groups in this compound—the aryl bromide and the benzyl (B1604629) bromide—offer orthogonal reactivity that can be exploited in a variety of catalytic cross-coupling reactions. Future research will likely focus on leveraging this dual reactivity to synthesize complex molecular architectures.

Potential areas of exploration include:

Sequential Cross-Coupling Reactions: Developing selective catalytic systems that can differentiate between the aryl C-Br bond and the benzylic C-Br bond. This would allow for the stepwise introduction of different functional groups, creating a pathway to highly complex and diverse molecules from a single starting material.

Novel Ligand Development: Designing new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can fine-tune the reactivity of palladium, nickel, or copper catalysts to achieve high selectivity and efficiency in cross-coupling reactions involving this sterically hindered substrate.

Photoredox Catalysis: Investigating the use of photoredox catalysis to activate the C-Br bonds under mild conditions, enabling new types of bond-forming reactions that are not accessible through traditional thermal methods.

Advanced Functional Material Development

Aromatic building blocks are fundamental to the creation of advanced functional materials with tailored electronic, optical, and mechanical properties. The structure of this compound makes it an attractive monomer for the synthesis of novel polymers and organic materials.

Future research in this area could involve:

Polymer Synthesis: Utilizing the dibromo functionality of this compound to create novel conjugated polymers through polycondensation or cross-coupling polymerization reactions. The resulting polymers could have interesting optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Functional Dendrimers and Macrocycles: Employing this compound as a core or branching unit in the synthesis of dendrimers and macrocycles. The peripheral functional groups could then be further modified to create materials for applications in drug delivery, catalysis, and host-guest chemistry.